Cas no 13699-45-1 (3,5,9-Trioxa-4-phosphatricosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide)

3,5,9-Trioxa-4-phosphatricosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide structure
13699-45-1 structure
Product Name:3,5,9-Trioxa-4-phosphatricosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
Numero CAS:13699-45-1
MF:C22H46NO7P
MW:467.576908588409
CID:180900
PubChem ID:3045266
Update Time:2025-04-19

3,5,9-Trioxa-4-phosphatricosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5,9-Trioxa-4-phosphatricosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
    • (2-hydroxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
    • myristoyllysophosphatidylcholine
    • 1-Myristoylglycero-3-phosphorylcholine
    • 2-hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
    • Lyso-dmpc
    • Lysomyristoylphosphatidylcholine
    • Myristoyl lysolecithin
    • 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
    • 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 13699-45-1
    • AKOS040753178
    • DTXSID10929617
    • Inchi: 1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3
    • Chiave InChI: VXUOFDJKYGDUJI-UHFFFAOYSA-N
    • Sorrisi: P(=O)([O-])(OCC(COC(CCCCCCCCCCCCC)=O)O)OCC[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 467.301
  • Massa monoisotopica: 467.301
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 22
  • Complessità: 489
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 105Ų

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 114.93000
  • LogP: 4.86960
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.